molecular formula C19H19F3N6O2S B5561894 3-(3-甲基-1H-吡唑-1-基)-6-(4-{[4-(三氟甲基)苯基]磺酰基}-1-哌嗪基)哒嗪

3-(3-甲基-1H-吡唑-1-基)-6-(4-{[4-(三氟甲基)苯基]磺酰基}-1-哌嗪基)哒嗪

货号 B5561894
分子量: 452.5 g/mol
InChI 键: NJPNKAPBNLZIQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of compounds known for their diverse pharmacological activities and complex synthesis routes. Pyrazole, pyridazine, and piperazine derivatives have been extensively studied for their antimicrobial, antifungal, and various other biological activities due to their unique structural features.

Synthesis Analysis

Synthesis routes for pyrazole and pyridazine derivatives often involve multistep reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines involves the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and several cyclodehydration steps to yield various derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The structural analysis of such compounds is crucial for understanding their biological activity. NMR and LCMS are commonly used techniques for characterizing the molecular structure of synthesized compounds. For instance, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and characterized by elemental analysis, 1H NMR, and LCMS, demonstrating the specificity of the molecular structure to its biological activity (Bhatt, Kant, & Singh, 2016).

科学研究应用

新型杂环化合物的合成

研究工作一直致力于基于吡唑、哒嗪和哌嗪衍生物合成新型杂环化合物,重点介绍了用于合成具有潜在生物活性的化合物的一系列方法。例如,已经探索了结合哌嗪环和咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物的合成,证明了该化合物在生成具有抗菌特性的生物活性分子中的用途 (Bhatt、Kant 和 Singh,2016)

抗菌和抗菌应用

已研究衍生自或与“3-(3-甲基-1H-吡唑-1-基)-6-(4-{[4-(三氟甲基)苯基]磺酰基}-1-哌嗪基)哒嗪”相关的化合物及其抗菌和抗菌活性。已经合成新型含有磺酰胺部分的杂环化合物并评估其抗菌功效,结果表明某些衍生物对细菌菌株具有显着的活性 (Azab、Youssef 和 El-Bordany,2013)

抗真菌和抗疟疾活性

此外,还对哌嗪的生物活性磺酰胺和酰胺衍生物的合成进行了研究,并结合了咪唑并[1,2-b]哒嗪部分,以评估其抗真菌和抗疟疾活性。这些研究旨在开发可以作为发现新型抗真菌和抗疟疾药物的潜在先导的化合物,证明了该化合物在新治疗剂的搜索中的相关性 (Bhatt、Kant 和 Singh,2016)

属性

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2S/c1-14-8-9-28(25-14)18-7-6-17(23-24-18)26-10-12-27(13-11-26)31(29,30)16-4-2-15(3-5-16)19(20,21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNKAPBNLZIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。